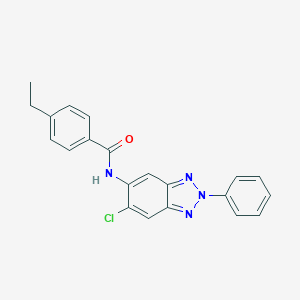![molecular formula C21H21N3O4S2 B251620 N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B251620.png)
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide, also known as DT-13, is a novel thiazole compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide involves the inhibition of several key signaling pathways involved in cancer cell growth and survival. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can inhibit the PI3K/Akt/mTOR pathway, which is frequently activated in cancer cells and promotes cell survival and proliferation. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can also inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can also reduce oxidative stress and inflammation, which are implicated in the development of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide is its high yield and purity, which makes it suitable for large-scale synthesis and drug development. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide is also relatively stable and can be stored for long periods without significant degradation.
However, one of the limitations of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide also requires further studies to determine its toxicity and safety profile in humans.
Orientations Futures
There are several future directions for the research and development of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide. Another direction is the development of new formulations of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide that can improve its solubility and bioavailability.
In addition, further studies are needed to determine the efficacy and safety of N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide in vivo and in clinical trials. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide may also have potential applications in other diseases, such as neurodegenerative diseases and metabolic disorders, which require further investigation.
Méthodes De Synthèse
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can be synthesized using a simple and efficient method that involves the condensation of 2-amino-4-(3,4-dimethoxyphenyl)thiazole with ethyl 4-ethoxybenzoate in the presence of thionyl chloride and triethylamine. The resulting product is then treated with thiourea to obtain N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide in high yield and purity.
Applications De Recherche Scientifique
N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, colon, and liver cancer cells. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis.
In addition to its anti-tumor properties, N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide has also been shown to exhibit anti-inflammatory and anti-oxidant effects. N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide can suppress the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propriétés
Formule moléculaire |
C21H21N3O4S2 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C21H21N3O4S2/c1-4-28-15-8-5-13(6-9-15)19(25)23-20(29)24-21-22-16(12-30-21)14-7-10-17(26-2)18(11-14)27-3/h5-12H,4H2,1-3H3,(H2,22,23,24,25,29) |
Clé InChI |
LDVJXCHPKHBUDV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B251547.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)
![3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251562.png)